molecular formula C10H25NOSi B143262 (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine CAS No. 157555-74-3

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine

Cat. No. B143262
M. Wt: 203.4 g/mol
InChI Key: ZHCJQVABVSLUJB-VIFPVBQESA-N
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Description

The tert-butyldimethylsilyl group is a hydrolytically stable group that has been used as a protecting group for alcohols in organic synthesis . The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) is often used as a silylation agent .


Synthesis Analysis

The synthesis of compounds containing the TBDMS group typically involves the reaction of an alcohol with TBDMS-Cl in the presence of a base . The reaction is usually carried out under mild conditions and gives high yields .


Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups . The oxygen atom of the alcohol forms a bond with the silicon atom during the silylation reaction .


Chemical Reactions Analysis

The TBDMS group can be removed from the alcohol by treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), under mild conditions . This reaction is often used in the deprotection step of organic synthesis .

Scientific Research Applications

Asymmetric Synthesis

One significant application of this compound is in the field of asymmetric synthesis. For instance, tert-butanesulfinyl aldimines and ketimines, which are related in structure and reactivity to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, serve as precursors for the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, highlighting their importance in producing compounds with specific chirality. Such processes are crucial for developing pharmaceuticals and complex organic molecules (Tang, Volkman, & Ellman, 2001).

Cycloaddition Reactions

Another research application involves its use in cycloaddition reactions, where (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine or its derivatives participate in forming complex cyclic structures. For example, the compound has been used in trifluoromethanesulfonimide-catalyzed cycloadditions with α,β-unsaturated esters, leading to multisubstituted silyloxycyclobutanes. These reactions are notable for their efficiency and the ability to introduce diverse functional groups into the cyclic framework, showcasing the compound's versatility in synthetic organic chemistry (Takasu, Ishii, & Inanaga, 2006).

Advanced Material Synthesis

Moreover, this compound finds applications beyond pharmaceutical synthesis, such as in the development of new materials. For instance, the study of tert-butylammonium N-acetylglycinate monohydrate, while not the same, shares similarities in the use of tert-butyl groups. This research focuses on understanding the structural, spectral, and electronic properties of new crystalline organic complexes, which are essential for the pharmaceutical industry and drug research. Such studies contribute to the advanced materials science field by providing insights into the molecular and electronic properties of novel compounds (Senthilkumar et al., 2020).

Environmental and Chemical Reactivity Studies

Lastly, the compound's structural relatives are used in studies investigating chemical reactivity and environmental degradation processes. For example, research on tert-butylamine's atmospheric degradation, while not directly related to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, illustrates the broader context of research into the environmental impacts of chemical compounds. Such studies are vital for understanding the fate of chemicals in the environment and their potential transformation products (Tan et al., 2018).

Safety And Hazards

The safety and hazards associated with the use of TBDMS-Cl and other reagents in the silylation and deprotection reactions should be considered. These reagents should be handled with care and appropriate safety precautions should be taken .

Future Directions

The use of the TBDMS group as a protecting group for alcohols continues to be an area of interest in organic synthesis . Future research may focus on developing new methods for the silylation and deprotection reactions, as well as exploring the use of the TBDMS group in the synthesis of complex organic molecules .

properties

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCJQVABVSLUJB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582041
Record name (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine

CAS RN

157555-74-3
Record name (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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